molecular formula C18H20N2O3S B12495852 methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate

methyl N-{[(2-aminophenyl)sulfanyl]acetyl}phenylalaninate

Cat. No.: B12495852
M. Wt: 344.4 g/mol
InChI Key: WBRUZPCUKXMGPA-UHFFFAOYSA-N
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Description

METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE is a complex organic compound with a molecular formula of C17H18N2O3S. This compound is characterized by the presence of an aminophenyl group, a sulfanyl group, and a phenylpropanoate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE typically involves multiple steps. One common method includes the reaction of 2-aminophenylthiol with an appropriate acylating agent to form the intermediate compound. This intermediate is then reacted with methyl 3-phenylpropanoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of a nitro group results in the formation of an amine.

Scientific Research Applications

METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The aminophenyl group can interact with enzymes or receptors, leading to changes in their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • METHYL 2-[(2-METHOXY-1-METHYL-2-OXOETHYL)SULFONYL]BENZOATE
  • METHYL 2-[(3-NITROPHENYL)SULFANYL]BENZOATE
  • METHYL 3-[(2-AMINOPHENYL)SULFANYL]-2-HYDROXY-3-(4-METHOXYPHENYL)PROPANOATE

Uniqueness

METHYL 2-{2-[(2-AMINOPHENYL)SULFANYL]ACETAMIDO}-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C18H20N2O3S

Molecular Weight

344.4 g/mol

IUPAC Name

methyl 2-[[2-(2-aminophenyl)sulfanylacetyl]amino]-3-phenylpropanoate

InChI

InChI=1S/C18H20N2O3S/c1-23-18(22)15(11-13-7-3-2-4-8-13)20-17(21)12-24-16-10-6-5-9-14(16)19/h2-10,15H,11-12,19H2,1H3,(H,20,21)

InChI Key

WBRUZPCUKXMGPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)CSC2=CC=CC=C2N

Origin of Product

United States

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